2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
Overview
Description
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a complex organic compound that features both nitrophenyl and trifluoromethylphenyl groups attached to a quinazolin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This method is known for its broad substrate scope, high efficiency, and the absence of the need to manipulate CO gas.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of palladium catalysts and trifluoroacetimidoyl chlorides would be central to the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinazolin-4-amine derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitrophenyl groups but lacks the quinazolin-4-amine core.
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid: Similar functional groups but different core structure.
Uniqueness
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is unique due to its combination of a quinazolin-4-amine core with both nitrophenyl and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O2/c22-21(23,24)14-4-3-5-15(12-14)25-20-17-6-1-2-7-18(17)26-19(27-20)13-8-10-16(11-9-13)28(29)30/h1-12H,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLSVNOWLIYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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